6-benzyl-3-(4-chlorophenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 893913-72-9
Cat. No.: VC6618651
Molecular Formula: C17H12ClN5O
Molecular Weight: 337.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 893913-72-9 |
|---|---|
| Molecular Formula | C17H12ClN5O |
| Molecular Weight | 337.77 |
| IUPAC Name | 6-benzyl-3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C17H12ClN5O/c18-13-6-8-14(9-7-13)23-16-15(20-21-23)17(24)22(11-19-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
| Standard InChI Key | GYSMRZRNLUUNNW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl |
Introduction
6-Benzyl-3-(4-chlorophenyl)-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a synthetic organic compound belonging to the class of triazolopyrimidines. This compound features a complex structure characterized by a triazole ring fused to a pyrimidine moiety, with additional benzyl and chlorophenyl substituents. Despite the lack of specific literature on this exact compound, its structural similarity to other triazolopyrimidines suggests potential biological activities and applications in medicinal chemistry.
Potential Biological Activities
Triazolopyrimidines have been explored for various biological activities, including antiviral, antibacterial, and anticancer properties. Their mechanism often involves the inhibition of specific enzymes or receptors, which can lead to therapeutic effects such as the suppression of cell proliferation and induction of apoptosis.
Synthesis Methods
While specific synthesis methods for 6-benzyl-3-(4-chlorophenyl)-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one are not detailed, similar compounds are synthesized through reactions involving triazole and pyrimidine precursors. Common reagents include phosphorus oxochloride and dimethylformamide, with reactions typically conducted at elevated temperatures.
Chemical Reactions
Triazolopyrimidines can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation can form oxo derivatives, while reduction yields reduced forms. Substitution reactions are common at the benzyl and chlorophenyl positions.
Data Table: Comparison of Similar Triazolopyrimidines
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